Cas no 1026750-09-3 (Ethyl 7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate)

Ethyl 7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate structure
1026750-09-3 structure
Product Name:Ethyl 7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Numero CAS:1026750-09-3
MF:C9H9N3O3
MW:207.186061620712
CID:1084195
PubChem ID:16106422
Update Time:2025-04-20

Ethyl 7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
    • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester
    • MFCD12407816
    • AKOS016003590
    • AKOS022175448
    • Ethyl 7-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
    • ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
    • NZIZLKNLOXJQJA-UHFFFAOYSA-N
    • DB-351641
    • MFCD16657281
    • Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
    • SCHEMBL18208174
    • 1026750-09-3
    • 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
    • ethyl 7-oxo-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
    • DB-351638
    • CS-0080440
    • 104556-86-7
    • Ethyl 7-oxo-4,7-dihydropyrazolo-[1,5-a]pyrimidine-3-carboxylate
    • AMY5418
    • ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
    • SCHEMBL4794157
    • 136178-56-8
    • s11648
    • CS1617
    • A896206
    • CS-0080444
    • ETHYL 7-OXO-1H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
    • DTXSID701179368
    • DTXSID501160826
    • Inchi: 1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3
    • Chiave InChI: ZGCDOKYAYRHKOM-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(C1=CNN2C(C=CN=C21)=O)=O

Proprietà calcolate

  • Massa esatta: 207.064391g/mol
  • Massa monoisotopica: 207.064391g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 409
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 207.19g/mol
  • XLogP3: 0.1
  • Superficie polare topologica: 71Ų
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd